molecular formula C7H3Cl2FO B1272641 2,4-Dichloro-5-fluorobenzaldehyde CAS No. 86522-91-0

2,4-Dichloro-5-fluorobenzaldehyde

Cat. No. B1272641
CAS RN: 86522-91-0
M. Wt: 193 g/mol
InChI Key: WGCCHXURNGWJIW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzaldehyde is a halogenated aromatic aldehyde that is not directly discussed in the provided papers. However, its structural analogs and related compounds are mentioned, which can provide insights into its potential reactivity and applications. For instance, fluorobenzaldehydes are known to be key intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through various methods. One approach is the halogenation of existing benzaldehyde derivatives, as seen in the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using a potassium fluoride-based reagent system . Similarly, 2,4-Dichloro-5-fluorobenzaldehyde could potentially be synthesized through the selective halogenation of a suitable precursor. Another method involves the oxidation of halogenated methyl groups, as demonstrated in the synthesis of a tert-butyl-hydroxylated benzaldehyde derivative . These methods highlight the versatility of synthetic approaches that could be adapted for the synthesis of 2,4-Dichloro-5-fluorobenzaldehyde.

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-fluorobenzaldehyde would consist of a benzene ring substituted with two chlorine atoms and one fluorine atom, along with an aldehyde functional group. The presence of halogens can significantly influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The electronic effects of halogens are well-documented in the literature, and they can be used to predict the behavior of 2,4-Dichloro-5-fluorobenzaldehyde in various chemical contexts .

Chemical Reactions Analysis

Halogenated benzaldehydes can participate in a variety of chemical reactions. For example, they can undergo cyclocondensation reactions with amidines to form heterocyclic compounds such as isoquinolines . They can also serve as intermediates in the synthesis of heterocyclic scaffolds, as seen with 4-Chloro-2-fluoro-5-nitrobenzoic acid . The presence of the aldehyde group in 2,4-Dichloro-5-fluorobenzaldehyde would allow it to engage in reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-5-fluorobenzaldehyde can be inferred from related compounds. The presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzaldehyde. The electronegativity of the chlorine and fluorine atoms would affect the dipole moment of the molecule, potentially leading to increased solubility in polar solvents. The reactivity of the aldehyde group would be influenced by the electron-withdrawing effects of the halogens, which could make it less reactive towards nucleophilic attack compared to unsubstituted benzaldehyde .

Scientific Research Applications

Synthesis of Complex Chemical Structures

2,4-Dichloro-5-fluorobenzaldehyde is utilized in the synthesis of various complex chemical structures. For instance, it plays a role in the base-catalyzed cyclocondensation of dihalobenzaldehydes with ethyl cyanoacetate and thiourea, yielding derivatives resistant to atmospheric oxidation and suitable for further chemical transformations (Al-Omar et al., 2010). Additionally, it is used in synthesizing thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009).

Intermediate in Organic Synthesis

Development of Fluorescent Materials

2,4-Dichloro-5-fluorobenzaldehyde contributes to the development of high-fluorescence intensity compounds. These compounds are tested as emitters for organic light-emitting diodes, showcasing the influence of fluorine-containing substituents on their parameters, such as HOMO and LUMO levels, crucial for the adjustment of these devices (Szlachcic et al., 2017).

Pharmaceutical Intermediates

The compound is used in synthesizing pharmaceutical intermediates. For example, it has been converted to intermediates in the synthesis of drugs like brexpiprazole, demonstrating its versatility and significance in the pharmaceutical industry (Wu et al., 2015).

Exploration of Molecular Properties

It is also studied for its molecular properties, such as in the context of C-H...O hydrogen bonding in liquid phases. Such studies contribute to a deeper understanding of molecular interactions and properties (Ribeiro-Claro et al., 2002).

Polymer Synthesis

In polymer science, 2,4-Dichloro-5-fluorobenzaldehyde is used in synthesizing microporous polyaminals for applications like carbon dioxide adsorption, showcasing its role in environmental and material sciences (Li et al., 2016).

Safety And Hazards

2,4-Dichloro-5-fluorobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global market size of 2,4-Dichloro-5-fluorobenzaldehyde is expected to reach a certain value by the end of 2024 . It is usually in stock and can be bought online for pharmaceutical testing.

Relevant Papers The relevant papers retrieved do not provide specific information about 2,4-Dichloro-5-fluorobenzaldehyde .

properties

IUPAC Name

2,4-dichloro-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCCHXURNGWJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378835
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluorobenzaldehyde

CAS RN

86522-91-0
Record name 2,4-dichloro-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

reacting 2,4-dichloro-5-fluorobenzal chloride of the formula ##STR13## with sulphuric acid to obtain 2,4-dichloro-5-fluorobenzaldehyde of the formula ##STR14## then chlorinating to give the compound of formula (I).
Name
2,4-dichloro-5-fluorobenzal chloride
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wang, J He, J Yang, C Zhang, Z Cheng… - Journal of Medicinal …, 2022 - ACS Publications
Cancer cells can effectively suppress the natural immune response in humans, and prostaglandin E 2 (PGE 2 ) is a key mediator in the development of tumor cell resistance to …
Number of citations: 6 pubs.acs.org

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